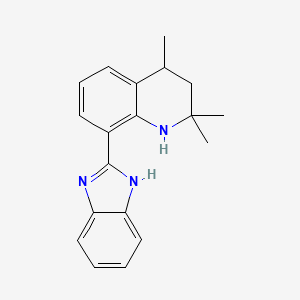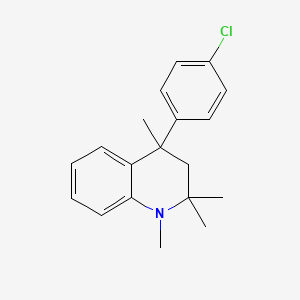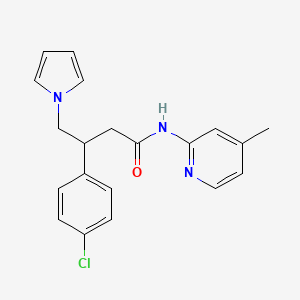![molecular formula C21H28N2O3 B11030604 2-(4-methylpiperidin-1-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B11030604.png)
2-(4-methylpiperidin-1-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHYLPIPERIDINO)-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE is a complex organic compound with a unique structure that includes a piperidine ring and a dioxoloquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPIPERIDINO)-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the dioxoloquinoline moiety, and the final coupling to form the target compound. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPIPERIDINO)-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinoline derivatives, while reduction could produce different piperidine derivatives.
Scientific Research Applications
2-(4-METHYLPIPERIDINO)-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPIPERIDINO)-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYLPIPERIDINO)-1-[6,6,8-TRIMETHYLQUINOLIN-5(6H)-YL]-1-ETHANONE: Lacks the dioxolo moiety, which may affect its chemical and biological properties.
2-(4-METHYLPIPERIDINO)-1-[6,8-DIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE: Has a different substitution pattern on the quinoline ring, leading to variations in reactivity and activity.
Uniqueness
The presence of both the piperidine ring and the dioxoloquinoline moiety in 2-(4-METHYLPIPERIDINO)-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE makes it unique compared to similar compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C21H28N2O3 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)-1-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C21H28N2O3/c1-14-5-7-22(8-6-14)12-20(24)23-17-10-19-18(25-13-26-19)9-16(17)15(2)11-21(23,3)4/h9-11,14H,5-8,12-13H2,1-4H3 |
InChI Key |
AAIKMFKGZZQFCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2C3=CC4=C(C=C3C(=CC2(C)C)C)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chloro-6-fluorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide](/img/structure/B11030527.png)
![2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B11030528.png)
![2-butanoyl-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11030535.png)
![1-[2-(1-Pyrrolidinylmethyl)piperidino]-2-butyn-1-one](/img/structure/B11030540.png)
![3-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide](/img/structure/B11030543.png)
![Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11030544.png)

![N-cyclohexyl-N-ethyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11030568.png)
![N-{(E)-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}benzamide](/img/structure/B11030583.png)
![N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11030585.png)


![Phenyl[2,2,4,6-tetramethyl-7-[2-(4-methylpiperazino)-4-pyrimidinyl]-3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B11030594.png)
![ethyl 4-[3-(3-bromophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B11030598.png)
